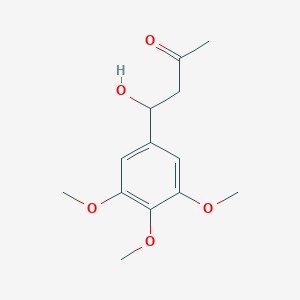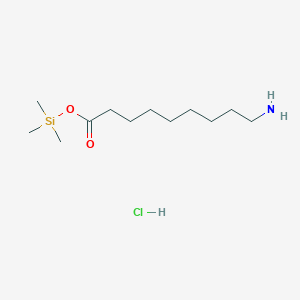
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- is an organic compound with the molecular formula C7H11NO It is a nitrile derivative with a hydroxyl group and a double bond, making it a versatile compound in organic synthesis and various applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- can be achieved through several synthetic routes. One common method involves the reaction of 6-heptenal with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve the use of an acid catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- may involve large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The double bond allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic addition reactions often involve reagents like halogens (Br2, Cl2) and acids (HCl, HBr).
Major Products Formed
Oxidation: Formation of 6-oxoheptanenitrile.
Reduction: Formation of 6-aminoheptanol.
Substitution: Formation of halogenated derivatives such as 6-bromoheptenenitrile.
Aplicaciones Científicas De Investigación
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Heptenenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-3-methylbutanenitrile: Similar structure but with a shorter carbon chain.
6-Cyano-1-hexene: Another name for 6-Heptenenitrile, highlighting its structural features.
Uniqueness
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct reactivity and versatility in various applications. Its stereochemistry (3S,4S) also plays a crucial role in its interactions and properties.
Propiedades
Número CAS |
501015-41-4 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(3S,4S)-4-hydroxy-3-methylhept-6-enenitrile |
InChI |
InChI=1S/C8H13NO/c1-3-4-8(10)7(2)5-6-9/h3,7-8,10H,1,4-5H2,2H3/t7-,8-/m0/s1 |
Clave InChI |
GRGCRKJWDWHEGN-YUMQZZPRSA-N |
SMILES isomérico |
C[C@@H](CC#N)[C@H](CC=C)O |
SMILES canónico |
CC(CC#N)C(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)

![Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester](/img/structure/B14236244.png)



![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)




